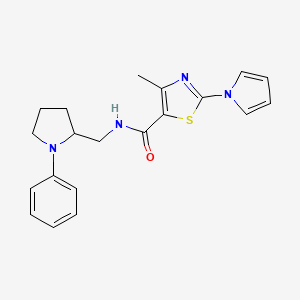![molecular formula C13H17N5OS B2893081 2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 874467-77-3](/img/structure/B2893081.png)
2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide” is a chemical compound with the molecular formula C18H20N6O3S2. It has an average mass of 432.520 Da and a mono-isotopic mass of 432.103821 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For this compound, it has an average mass of 432.520 Da and a mono-isotopic mass of 432.103821 Da .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has been studied for its potential as an antimicrobial agent. The presence of the tetrazole moiety is significant in the development of new antibacterial agents that have a different mechanism of action from traditional antibiotics. This is crucial in the fight against drug-resistant bacterial infections. The compound’s structure allows for the synthesis of derivatives that can be tested for in vitro antimicrobial activity, offering a pathway to novel treatments .
Drug Synthesis
This compound serves as a precursor in the synthesis of various drugs. Its molecular structure can be modified to create new compounds with potential therapeutic effects. The synthesis process often involves reactions with other organic compounds, which can lead to the discovery of innovative drugs with lesser resistance and toxicity .
Docking Studies
Docking studies are a part of computer-aided drug design (CADD) where the compound can be used to model interactions with biological targets such as proteins. These studies help in predicting the affinity and activity of the compound against certain diseases, making it a valuable tool in the early stages of drug development .
Antifungal Applications
The compound’s derivatives have shown promise in antifungal applications. The emergence of drug-resistant fungal infections necessitates the development of new antifungal agents. This compound, due to its structural flexibility, can be used to synthesize new molecules that are effective against a broad array of systematic and superficial fungal infections .
Chemical Characterization
The compound is also important in the field of chemical characterization, where its physical and chemical properties are analyzed. This includes studying its reactivity, stability, and behavior under different conditions. Such characterization is essential for understanding how the compound can be used in various applications .
Biological Studies
In biological studies, the compound can be used to understand the mechanism of action of drugs at the molecular level. It can help in identifying the biological pathways that are affected by the drug and the potential side effects that may arise from its use .
Pharmacological Research
Pharmacological research involves studying the interactions of the compound with various biological systems to understand its pharmacodynamics and pharmacokinetics. This research can lead to the optimization of dosage forms and the development of more effective drug delivery systems .
Material Science
Lastly, the compound can be utilized in material science to create new materials with specific properties. For example, it can be incorporated into polymers to enhance their functionality or into sensors for detecting biological substances .
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its potential biological activities, such as its potential as an angiotensin-II receptor antagonist . Additionally, more studies could be conducted to fully understand its synthesis, molecular structure, and chemical reactions.
Wirkmechanismus
- The compound’s primary target is FtsZ , a protein involved in bacterial cell division. FtsZ forms a filamentous ring at the site of cell division, known as the Z-ring. It plays a crucial role in membrane constriction during division and the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Target of Action
Eigenschaften
IUPAC Name |
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-9(2)14-12(19)8-20-13-15-16-17-18(13)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIOLRLKCCPNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

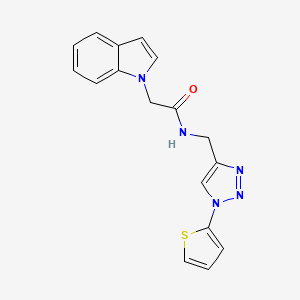
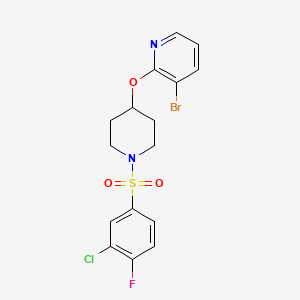
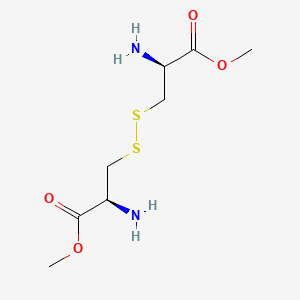
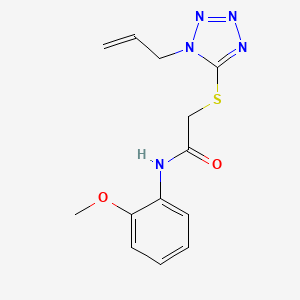
![N-(5-(2-phenylbutanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893008.png)
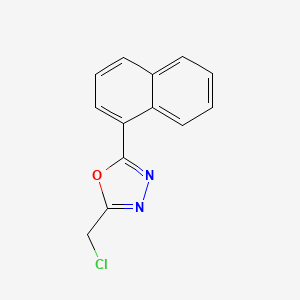
![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)oxan-4-ol](/img/structure/B2893011.png)
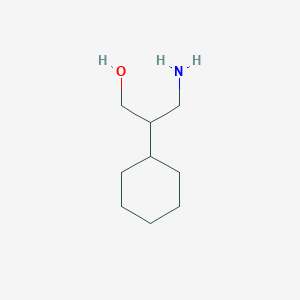
![6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2893015.png)
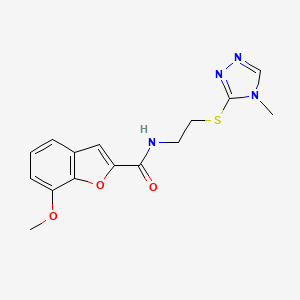

![N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893018.png)

